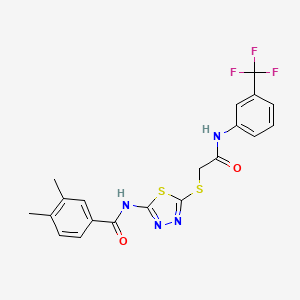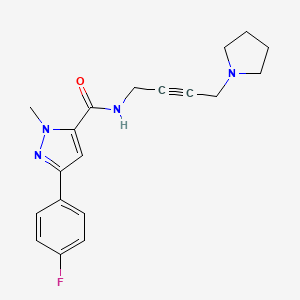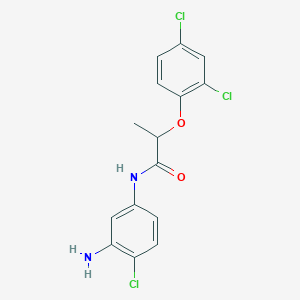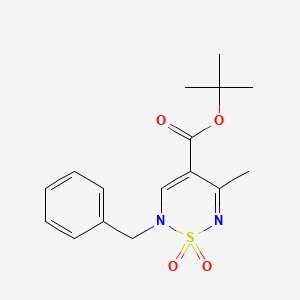![molecular formula C9H18ClNO B2983165 cis-1-Azaspiro[4.5]decan-8-ol hydrochloride CAS No. 2098016-73-8](/img/structure/B2983165.png)
cis-1-Azaspiro[4.5]decan-8-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is C9H18ClNO. Its InChI code is 1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 191.7 . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study by Krueger et al. (2019) focused on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives. This research provides insights into the configurations, conformations, and crystal packing effects of these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and drug design (Krueger, A. Kelling, T. Linker, & U. Schilde, 2019).
Antiviral Activity
Apaydın et al. (2019) synthesized and evaluated 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their activity against human coronavirus and influenza virus. Several compounds showed inhibition of human coronavirus 229E replication, highlighting the potential of these structures for antiviral drug development (Çağla Begüm Apaydın, N. Cesur, Annelies Stevaert, L. Naesens, & Z. Cesur, 2019).
Receptor Agonist Discovery
Röver et al. (2000) discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, based on the 1,3,8-triazaspiro[4.5]decan-4-one structure. These compounds exhibit selective agonist activity, which could be leveraged in developing new treatments for pain and disorders involving the nociceptin receptor (S. Röver, G. Adam, A. Cesura, et al., 2000).
Synthesis and Characterization
Zhang Feng-bao (2006) reported on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating its utility as a bifunctional synthetic intermediate for creating various organic chemicals, including pharmaceutical intermediates. This underscores the compound's importance in synthetic organic chemistry (Zhang Feng-bao, 2006).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to high inhibitory activities, indicating the potential of these structures in anticancer drug development (E. M. Flefel, W. El‐Sayed, A. Mohamed, et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propiedades
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)



![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)

![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)
